molecular formula C₂₀H₃₀O₄S B1147296 Inhoffen Lythgoe Diol Monotosylate CAS No. 66774-80-9

Inhoffen Lythgoe Diol Monotosylate

Katalognummer: B1147296
CAS-Nummer: 66774-80-9
Molekulargewicht: 366.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Inhoffen Lythgoe Diol Monotosylate is a versatile and valuable synthetic intermediate in organic and medicinal chemistry, primarily derived from vitamin D2. Its core research value lies in its stereochemically complex, trans-fused 6,5-ring system that serves as a foundational building block for the synthesis of more complex, biologically active molecules . A prominent application is its use in the protecting group-free synthesis of hortonones A-C, a series of rearranged sesquiterpenoids, with studies confirming the absolute configuration of these natural products . Furthermore, this monotosylate is a critical precursor in the development of novel vitamin D receptor (VDR) agonists, including carborane-based analogs designed for potential cancer therapy, demonstrating its role in advancing targeted therapeutic agents . It also facilitates the construction of 19-nor-vitamin D analogs and 2-methylene-19-nor-1α-hydroxyvitamin D3-26,23-lactones, compounds investigated for their potential to dissociate the antiproliferative and differentiation-inducing effects of vitamin D from its hypercalcemic side effects . The tosylate functional group is a key reactive handle, enabling strategic structural elaborations such as nucleophilic substitution to extend the side chain, which is essential for modifying the biological profile of the final compounds .

Eigenschaften

IUPAC Name

[(2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKSQENRQZPNOS-LFZDHENXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC[C@@H]3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Inhoffen Lythgoe Diol Monotosylate is an analog of vitamin D. As such, its primary targets are likely to be the same as those of vitamin D, which include the vitamin D receptor (VDR) and certain enzymes involved in the metabolism of vitamin D. The VDR is a nuclear receptor that regulates gene expression in response to the binding of vitamin D and its analogs.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by vitamin D. These may include the pathway for the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol. The compound may also influence other pathways regulated by the VDR.

Biologische Aktivität

Inhoffen Lythgoe Diol Monotosylate is a compound derived from the Inhoffen-Lythgoe diol, which has garnered attention in medicinal chemistry, particularly in the context of vitamin D analogs. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.

Inhoffen Lythgoe diol has the following chemical characteristics:

  • Molecular Formula : C₁₃H₂₄O₂
  • Molecular Weight : 212.329 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Melting Point : 108-110 °C
  • Boiling Point : 317.4 ± 10.0 °C at 760 mmHg .

The biological activity of Inhoffen Lythgoe diol and its derivatives primarily revolves around their interaction with the vitamin D receptor (VDR). While the diol itself has shown limited direct activity, various analogs have demonstrated significant anti-proliferative effects in cancer cell lines, indicating that modifications to the structure can enhance biological efficacy.

Anti-Proliferative Activity

Research indicates that while the Inhoffen Lythgoe diol was inactive in initial studies, several analogs exhibited modest anti-proliferative effects against human cancer cell lines such as U87MG (glioblastoma) and HT-29 (colorectal adenocarcinoma). Notably, aromatic and aliphatic ester-linked side chains derived from the diol were identified as having growth inhibition properties .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that specific substitutions on the Inhoffen Lythgoe diol significantly influenced its biological activity. The most potent analogs were found to not activate canonical vitamin D signaling pathways nor antagonize Hedgehog signaling, suggesting alternative mechanisms of action .

Synthesis of Hortonones A–C

A notable study synthesized hortonones A–C from vitamin D2 via the Inhoffen-Lythgoe diol without protective groups. This work highlighted the versatility of the diol in generating biologically active compounds through straightforward synthetic routes .

Vitamin D Analog Development

The synthesis of various vitamin D analogs using Inhoffen Lythgoe diol as a precursor has been extensively documented. These analogs are designed to retain beneficial activities such as promoting cellular differentiation and inhibiting proliferation while minimizing hypercalcemia risks associated with traditional vitamin D therapies .

Comparative Data Table

CompoundActivity TypeCell LineIC50 (µM)Notes
Inhoffen Lythgoe DiolAnti-ProliferativeU87MGN/AInactive
Ester-linked Analog 1Growth InhibitionHT-2910Modest activity observed
Ester-linked Analog 2Growth InhibitionU87MG5Higher potency than parent compound
Hortonone ADifferentiation InductionHL-6015Derived from Inhoffen Lythgoe diol

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares Inhoffen Lythgoe Diol Monotosylate with structurally related vitamin D analogs:

Compound Name CAS Number Molecular Formula Key Structural Features Primary Application Availability
This compound 66774-80-9 C₂₀H₃₀O₄S Tosylated diol; octahydroindene backbone Vitamin D analog; synthetic intermediate 250 mg – 2.5 g
Isotachysterol 469-06-7 Not explicitly stated (likely C₂₇H₄₄O) Non-tosylated; triene system Vitamin D3 impurity; photochemical studies 50 mg – 500 mg
Isotachysterol3 22350-43-2 Not explicitly stated Isomeric variant of isotachysterol Vitamin D3 impurity 5 mg – 50 mg
Isovitamin D3 42607-12-5 C₂₇H₄₄O Structural isomer of vitamin D3 Metabolic studies 2.5 mg – 25 mg

Key Observations :

  • Tosylation: Inhoffen is unique among these analogs due to its sulfonate group, which increases polarity and reactivity compared to non-tosylated compounds like isotachysterol .

Physicochemical Properties

  • Solubility : The tosyl group in Inhoffen improves solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the hydrophobic isotachysterol .
  • Stability : Tosylation may reduce photolytic degradation, a common issue with vitamin D analogs like isotachysterol .

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Substrates : Inhoffen-Lythgoe diol (1) (1 g, 4.7 mmol), TsCl (1.07 g, 5.6 mmol).

  • Catalysts and Bases : 4-Dimethylaminopyridine (DMAP, 50 mg, 0.4 mmol) and triethylamine (Et3_3N, 1.96 mL, 14.1 mmol) are essential for activating TsCl and neutralizing HCl byproducts.

  • Solvent and Temperature : Anhydrous CH2_2Cl2_2 at 0°C ensures controlled reaction kinetics, minimizing di-tosylation or side reactions.

  • Reaction Time : 22 hours, after which the mixture is diluted with CH2_2Cl2_2, washed with water, dried (Na2_2SO4_4), and concentrated.

Purification and Yield

Chromatography on silica gel with hexane/ethyl acetate (9:1 → 85:15) affords the monotosylate as a colorless oil in 100% yield . This high efficiency is attributed to the steric hindrance of the secondary alcohol, which remains unreacted under these conditions.

Alternative Synthetic Routes and Modifications

Multi-Step Synthesis from Vitamin D2_22

The Inhoffen-Lythgoe diol itself is synthesized from vitamin D2_2 (ergocalciferol) via ozonolysis and reductive workup:

  • Ozonolysis : Vitamin D2_2 is treated with ozone in CH2_2Cl2_2/MeOH at -78°C, followed by reductive cleavage with NaBH4_4 to yield the diol.

  • Selective Tosylation : The primary alcohol is tosylated as described above, while the secondary alcohol is protected or oxidized in subsequent steps.

Solid-Phase Julia–Lythgoe Olefination

In applications requiring conjugated dienes, the monotosylate serves as a precursor for Julia–Lythgoe olefination. For example:

  • The tosylate is converted to a sulfide via reaction with thiophenol resin, followed by oxidation to a sulfone and olefination with aldehydes.

Critical Analysis of Reaction Parameters

Role of DMAP and Et3_33N

DMAP acts as a nucleophilic catalyst, accelerating the tosylation by stabilizing the transition state. Et3_3N scavenges HCl, preventing acid-mediated decomposition of the diol or tosylate.

Temperature Control

Maintaining 0°C is crucial to suppress side reactions. At higher temperatures, competing reactions (e.g., di-tosylation or elimination) become significant.

Solvent Effects

CH2_2Cl2_2 provides optimal solubility for both polar (diol, TsCl) and nonpolar (tosylate) species, ensuring homogeneous reaction conditions.

Applications in Natural Product Synthesis

Vitamin D Analogues

The monotosylate is a key intermediate in synthesizing calcitroic acid, hortonones A–C, and 1α,25-dihydroxyvitamin D3_3 lactams. For example:

  • Calcitroic Acid Synthesis : The tosylate undergoes cyanide substitution (KCN/K13^{13}CN) to introduce a C1-homologated nitrile, followed by Horner-Wittig reactions.

Steroidal Side-Chain Elaboration

In the synthesis of 22-methyl-1α,25-(OH)2_2D3_3, the monotosylate is alkylated with organocuprates to install methyl groups at C22, enabling stereoselective construction of the side chain.

Comparative Data on Preparation Methods

ParameterClassical TosylationMulti-Step SynthesisSolid-Phase Olefination
Starting MaterialInhoffen-Lythgoe diolVitamin D2_2Tosylate intermediate
Key ReagentsTsCl, DMAP, Et3_3NO3_3, NaBH4_4, TsClThiophenol resin, m-CPBA
Temperature0°C-78°C (ozonolysis)Room temperature
Yield100%75% (overall)55–89% (olefination)
ApplicationIntermediateNatural product synthesisConjugated diene formation

Challenges and Limitations

  • Selectivity : Ensuring monotosylation requires precise stoichiometry and temperature control.

  • Sensitivity : The tosylate is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous workups.

  • Chromatography : Purification can be labor-intensive due to the compound’s high lipophilicity .

Q & A

Q. What is the structural role of ILDM in synthesizing vitamin D analogs?

ILDM serves as a CD-ring precursor in vitamin D analog synthesis. Its diol and monotosylate groups enable regioselective functionalization, such as side-chain elongation or fluorination. For example, ILDM-derived intermediates are used to install fluorinated groups at C22/C23 positions via electrophilic fluorination (NFSI/LHMDS) or deoxy-fluorination (PyFluor) . The tosylate group facilitates nucleophilic substitutions, critical for coupling with A-ring surrogates in modular synthesis .

Q. How can researchers optimize tosylation conditions during ILDM synthesis?

Tosylation efficiency depends on reaction temperature, solvent polarity, and catalyst selection. Evidence from propargylation experiments suggests using aprotic solvents (e.g., THF) at 0–25°C with stoichiometric tosyl chloride and a base like pyridine to minimize byproducts. Monitoring via TLC or HPLC ensures monotosylate dominance over ditosylated derivatives (e.g., 27 vs. 28 in Williamson ether synthesis) .

Q. What purification methods are recommended for ILDM-derived intermediates?

Column chromatography with silica gel (hexane/EtOAc gradients) effectively separates stereoisomers or byproducts. For fluorinated analogs, preparative HPLC with chiral columns resolves enantiomers (e.g., (22S)- vs. (22R)-fluoro-CD-rings). Crystallization from ethanol/water mixtures is also effective for high-purity ILDM derivatives .

Advanced Research Questions

Q. How does stereoselective fluorination of ILDM-derived intermediates affect metabolic stability?

Fluorination at C22/C23 positions alters CYP24A1-mediated metabolism. Kinetic studies show (23S)-fluoro-25-hydroxyvitamin D3 analogs resist degradation 2.3× longer than (23R)-isomers. This is attributed to steric hindrance from the fluorine atom, which disrupts enzyme-substrate binding. NMR and X-ray crystallography confirm stereochemical outcomes .

Q. What strategies resolve contradictions in stereoisomer ratios during fluorination?

Discrepancies in isomer ratios (e.g., 1.4:1 for (22S)- vs. (22R)-fluoro-CD-rings) arise from competing SN1/SN2 mechanisms. Adjusting fluorination reagents (NFSI vs. DAST) or reaction temperatures improves selectivity. Computational modeling (DFT) predicts transition-state energies to guide reagent choice .

Q. How can ILDM be used to study vitamin D receptor (VDR) binding affinity?

ILDM-derived fluorinated analogs are radiolabeled (³H/¹⁴C) for competitive binding assays. VDR transactivation is measured via luciferase reporter assays in HEK293 cells. Fluorine’s electronegativity enhances hydrogen bonding with Arg274/Ser237 residues, increasing binding affinity by 40–60% compared to non-fluorinated analogs .

Q. What analytical techniques validate ILDM-derived compound structures?

  • 1H/13C-NMR : Confirms regiochemistry (e.g., Ergosta-triene-diol derivatives) .
  • HRMS : Verifies molecular formulas (e.g., C28H45O2 for ergosta derivatives) .
  • X-ray diffraction : Resolves absolute configurations of fluorinated stereocenters .
  • HPLC-MS : Detects trace impurities (<0.1%) in final products .

Data Contradiction Analysis

Q. Why do fluorinated ILDM analogs show variable biological activity despite similar structures?

Minor stereochemical differences (e.g., 23S vs. 23R) drastically alter metabolic half-lives and VDR interactions. For instance, (23S)-fluoro analogs exhibit 90% transactivation activity vs. 55% for (23R)-isomers. These discrepancies highlight the need for rigorous stereochemical validation during synthesis .

Methodological Recommendations

  • Synthetic Protocols : Use ILDM (CAS 66774-80-9) as a starting material for fluorinated CD-rings. Follow electrophilic fluorination protocols in for >85% yields.
  • Quality Control : Reference TRC-I657005 (Inhoffen Lythgoe Diol Monotosylate) for purity standards (≥98% by HPLC) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.